methyl 1-[2-methoxy-4-(methylsulfanyl)benzoyl]piperidine-4-carboxylate
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Overview
Description
Methyl 1-[2-methoxy-4-(methylsulfanyl)benzoyl]piperidine-4-carboxylate is an organic compound with a complex structure that includes a piperidine ring, a benzoyl group, and various functional groups such as methoxy and methylsulfanyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[2-methoxy-4-(methylsulfanyl)benzoyl]piperidine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2-methoxy-4-(methylsulfanyl)benzoic acid with piperidine-4-carboxylic acid methyl ester under specific conditions to form the desired product . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline production and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[2-methoxy-4-(methylsulfanyl)benzoyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The methoxy and methylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the benzoyl group can produce alcohols.
Scientific Research Applications
Methyl 1-[2-methoxy-4-(methylsulfanyl)benzoyl]piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 1-[2-methoxy-4-(methylsulfanyl)benzoyl]piperidine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-[2-methoxy-4-(methylsulfinyl)benzoyl]piperidine-4-carboxylate
- Methyl 1-[2-methoxy-4-(methylsulfonyl)benzoyl]piperidine-4-carboxylate
- Ethyl 1-[2-methoxy-4-(methylsulfanyl)benzoyl]piperidine-4-carboxylate
Uniqueness
Methyl 1-[2-methoxy-4-(methylsulfanyl)benzoyl]piperidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
methyl 1-(2-methoxy-4-methylsulfanylbenzoyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c1-20-14-10-12(22-3)4-5-13(14)15(18)17-8-6-11(7-9-17)16(19)21-2/h4-5,10-11H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OONKAINUTNLVKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)N2CCC(CC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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